molecular formula C16H16N2O5 B6602565 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid CAS No. 2703760-58-9

3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid

Cat. No.: B6602565
CAS No.: 2703760-58-9
M. Wt: 316.31 g/mol
InChI Key: RMGLSDIRVYQGRB-UHFFFAOYSA-N
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Description

The compound “3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid” is a research compound with a molecular formula of C16H15N3O6 and a molecular weight of 345.31 g/mol. It is also known as 2- (2- (2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)acetic acid .


Synthesis Analysis

The synthesis of this compound involves several steps of substitution, click reaction, and addition reaction . The yield of the synthesis process is reported to be 71.92% .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C15H14N2O5/c18-12-4-3-11 (14 (21)16-12)17-7-9-2-1-8 (6-13 (19)20)5-10 (9)15 (17)22/h1-2,5,11H,3-4,6-7H2, (H,19,20) (H,16,18,21) .


Chemical Reactions Analysis

The compound exhibits inhibitory activity and can suppress cell proliferation . The representative compound P1 could inhibit the expression of mTOR downstream proteins and the growth of cancer cells by inducing autophagy .


Physical and Chemical Properties Analysis

The compound is a yellow to very dark yellow powder or crystals .

Mechanism of Action

The compound is known to modulate protein activity, especially inhibitors, and is developed and applied at high concentrations to achieve maximal effects .

Safety and Hazards

The compound has certain hazard statements associated with it, including H302-H315-H319-H335 . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The compound is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group . It allows rapid conjugation with many linkers containing active leaving groups and is a basic building block for the development of a protein degrader library . This suggests that it has potential applications in the field of targeted protein degradation .

Properties

IUPAC Name

3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-13-5-4-12(15(22)17-13)18-8-10-7-9(2-6-14(20)21)1-3-11(10)16(18)23/h1,3,7,12H,2,4-6,8H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGLSDIRVYQGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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